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molecular formula C9H11BrFN B1528370 (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine CAS No. 1242156-92-8

(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine

Cat. No. B1528370
M. Wt: 232.09 g/mol
InChI Key: KMFPUJLTLWPLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299077B2

Procedure details

To a solution of (3-Fluoro-5-methyl-phenyl)-dimethyl-amine (2.82 g, 18.4 mmol) in acetonitrile (28 mL) were sequentially added ammonium acetate (0.142 g, 1.84 mmol) and a solution of N-bromosuccinimide (3.27 g, 18.4 mmol) in acetonitrile (23 mL) drop-wise at 0° C. After 1 h., at r.t., the solvent was switched to EtOAc, and the solution was washed with saturated NaHCO3 (aq), dried (MgSO4), filtered, and concentrated in vacuo to give an orange, oily residue. Purification of this oil by flash chromatography (SiO2, 5% EtOAc/Hexanes) gave (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine as an ivory solid (3.96 g, 93%).
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
0.142 g
Type
reactant
Reaction Step Two
Quantity
3.27 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
28 mL
Type
solvent
Reaction Step Five
Quantity
23 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N:9]([CH3:11])[CH3:10])[CH:5]=[C:6]([CH3:8])[CH:7]=1.C([O-])(=O)C.[NH4+].[Br:17]N1C(=O)CCC1=O.CCOC(C)=O>C(#N)C>[Br:17][C:7]1[C:6]([CH3:8])=[CH:5][C:4]([N:9]([CH3:10])[CH3:11])=[CH:3][C:2]=1[F:1] |f:1.2|

Inputs

Step One
Name
Quantity
2.82 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)C)N(C)C
Step Two
Name
Quantity
0.142 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
3.27 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Five
Name
Quantity
28 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
23 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
at r.t.
WASH
Type
WASH
Details
the solution was washed with saturated NaHCO3 (aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an orange, oily residue
CUSTOM
Type
CUSTOM
Details
Purification of this oil by flash chromatography (SiO2, 5% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1C)N(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.96 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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